2-Formyl-4-methoxyphenylboronic acid
Overview
Description
2-Formyl-4-methoxyphenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest due to its versatile applications in organic synthesis and medicinal chemistry. The presence of the formyl and methoxy groups on the phenyl ring can influence the reactivity and binding properties of the boronic acid, making it a valuable compound for study.
Synthesis Analysis
The synthesis of related 2-formylphenylboronic acids involves the introduction of substituents that can affect the acidity and reactivity of the boronic acid. For instance, the synthesis of 5-trifluoromethyl-2-formylphenylboronic acid has been reported, where the electron-withdrawing trifluoromethyl group increases the acidity compared to its analogues . Similarly, derivatives of 2-formylphenylboronic acid, such as those with a methoxy group, can be synthesized through various organic reactions, including acylation and condensation reactions .
Molecular Structure Analysis
The molecular structure of 2-formyl-4-methoxyphenylboronic acid and its derivatives can be characterized by techniques such as X-ray diffraction, as demonstrated by the study of related compounds . The presence of substituents can lead to different hydrogen bonding patterns and crystal structures, which can influence the physical properties and reactivity of the compound.
Chemical Reactions Analysis
2-Formylphenylboronic acids can undergo various chemical reactions, including isomerization and complexation with metals. For example, 5-trifluoromethyl-2-formylphenylboronic acid can isomerize to form 3-hydroxybenzoxaborole in some solutions . Additionally, derivatives of 2-formylphenylboronic acid can form complexes with metals, which can be used in catalysis, as shown by the formation of palladium(II) complexes with high catalytic activity in the Suzuki reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-formyl-4-methoxyphenylboronic acid are influenced by the substituents on the phenyl ring. The electron-withdrawing or donating nature of these groups can affect the acidity, solubility, and stability of the boronic acid. For instance, the antimicrobial activity of 2-formylphenylboronic acids has been linked to their ability to inhibit enzymes such as leucyl-tRNA synthetase, with variations in activity depending on the specific substituents present . The corrosion inhibition properties of related compounds, such as 2-methoxy-4-formylphenol, have also been studied, demonstrating the potential for these compounds to protect metals from corrosion in acidic environments .
Scientific Research Applications
Supramolecular Assemblies
2-Formyl-4-methoxyphenylboronic acid has been utilized in the design and synthesis of supramolecular assemblies. Studies have shown that phenylboronic and 4-methoxyphenylboronic acids can form assemblies with 4,4′-bipyridine due to the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2. These findings contribute to the understanding of molecular interactions and could have implications in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).
Bioorthogonal Coupling Reactions
The compound has been found useful in bioorthogonal coupling reactions. Research demonstrates that combining 2-formylphenylboronic acid with other reagents in neutral aqueous solutions can lead to stable products useful for protein conjugation. This reaction is orthogonal to protein functional groups and has potential applications in biochemistry and molecular biology (Dilek et al., 2015).
Synthesis of Functional Derivatives
2-Formyl-4-methoxyphenylboronic acid has been used in the synthesis of functional derivatives containing heterocycles like isoxazole and isothiazole. These derivatives have been shown to form complexes with palladium(II) chloride, which exhibit high catalytic activity in Suzuki reactions, highlighting its significance in organic chemistry and catalysis (Potkin et al., 2019).
Fluorescence Quenching Mechanism
Studies on 2-formyl-4-methoxyphenylboronic acid derivatives have explored their fluorescence quenching mechanisms. These investigations are essential in understanding the photophysical properties of boronic acid derivatives and their potential applications in sensing and imaging technologies (Geethanjali et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-formyl-4-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSNGMFKYFBOAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370255 | |
Record name | 2-Formyl-4-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-methoxyphenylboronic acid | |
CAS RN |
139962-95-1 | |
Record name | 2-Formyl-4-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Formyl-4-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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